molecular formula C24H21FN2OS B2571763 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 851412-25-4

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2571763
CAS RN: 851412-25-4
M. Wt: 404.5
InChI Key: ATVPPVHLHHPLCJ-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the expression of certain genes involved in these processes. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide in lab experiments is its high purity and yield. This makes it easier to work with and ensures accurate results. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety measures when handling this compound. Additionally, the mechanism of action of the compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
Additionally, research could be conducted to optimize the synthesis method for higher yield and purity of the compound. This would make it easier to work with and could lead to more accurate results in lab experiments.
Conclusion:
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a promising compound with potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action is still being investigated. While there are limitations to its use in lab experiments, further research could lead to new insights and potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves the reaction of 1-benzyl-1H-indole-3-thiol with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized for high yield and purity of the compound.

Scientific Research Applications

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, the compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c25-20-12-10-18(11-13-20)14-26-24(28)17-29-23-16-27(15-19-6-2-1-3-7-19)22-9-5-4-8-21(22)23/h1-13,16H,14-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVPPVHLHHPLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide

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